N-[3-(acetylamino)phenyl]-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetamide
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Overview
Description
N-(3-ACETAMIDOPHENYL)-2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-4-YL}ACETAMIDE is a complex organic compound that features a trifluoromethoxy group, a thiazole ring, and an acetamidophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ACETAMIDOPHENYL)-2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-4-YL}ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The final step involves coupling the acetamidophenyl group to the thiazole ring under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability .
Chemical Reactions Analysis
Types of Reactions
N-(3-ACETAMIDOPHENYL)-2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-4-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may result in derivatives with different substituents .
Scientific Research Applications
N-(3-ACETAMIDOPHENYL)-2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-4-YL}ACETAMIDE has several scientific research applications:
Mechanism of Action
The mechanism by which N-(3-ACETAMIDOPHENYL)-2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-4-YL}ACETAMIDE exerts its effects involves its interaction with specific molecular targets. The trifluoromethoxy group and thiazole ring are known to interact with various enzymes and receptors, potentially modulating their activity . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Acetamidophenyl)-5-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide
- N-(4-Acetamidophenyl)-N2-ethyl-N2-{[3-(trifluoromethoxy)phenyl]sulfonyl}glycinamide
- N-(4-Acetamidophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide
Uniqueness
N-(3-ACETAMIDOPHENYL)-2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-4-YL}ACETAMIDE is unique due to its specific combination of functional groups and the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties . This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H16F3N3O3S |
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Molecular Weight |
435.4 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-2-[2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C20H16F3N3O3S/c1-12(27)24-14-3-2-4-15(9-14)25-18(28)10-16-11-30-19(26-16)13-5-7-17(8-6-13)29-20(21,22)23/h2-9,11H,10H2,1H3,(H,24,27)(H,25,28) |
InChI Key |
BXYUWBBTGWLUGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)C3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
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